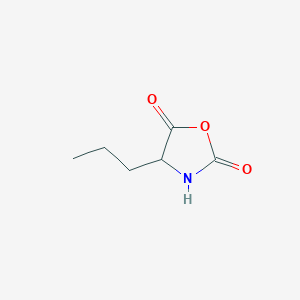
(2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine and a carboxylic acid derivative. The chloropyridazine moiety can be introduced through a nucleophilic substitution reaction using a chlorinated pyridazine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridazine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolidine ring structure and exhibit various biological activities.
Chloropyridine derivatives: Compounds with a chloropyridine moiety that have applications in pharmaceuticals and agrochemicals.
Uniqueness
(2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of a pyrrolidine ring and a chloropyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C9H10ClN3O2 |
|---|---|
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
(2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-3-4-8(12-11-7)13-5-1-2-6(13)9(14)15/h3-4,6H,1-2,5H2,(H,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
GRMDAHGBUDZQMP-LURJTMIESA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C2=NN=C(C=C2)Cl)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C2=NN=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)




carbohydrazide](/img/structure/B11723623.png)




![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
